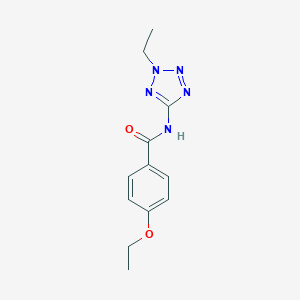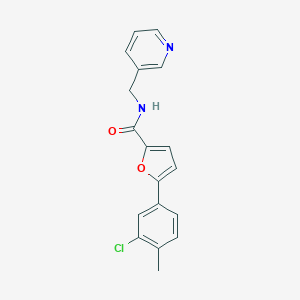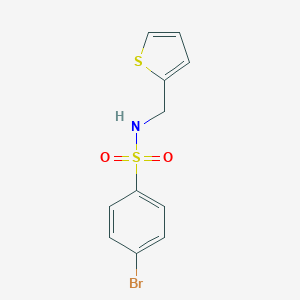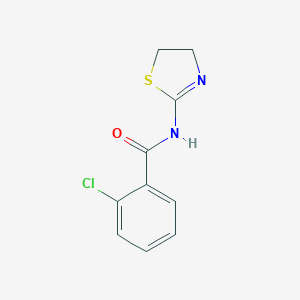
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid, also known as NPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPA is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in the regulation of glucose metabolism.
Mécanisme D'action
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid inhibits DPP-IV by binding to the active site of the enzyme, preventing it from cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased levels of these hormones, which in turn leads to improved glucose metabolism and insulin secretion.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism and insulin secretion, 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid has been shown to have a variety of other biochemical and physiological effects. These include inhibition of T-cell proliferation, suppression of pro-inflammatory cytokine production, and modulation of the renin-angiotensin system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid in lab experiments is its specificity for DPP-IV, which allows for more targeted investigations of the role of this enzyme in various physiological processes. However, 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid's potency as an inhibitor can also be a limitation, as it may lead to off-target effects or toxicity if not used carefully.
Orientations Futures
There are several potential future directions for research on 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid. One area of interest is the development of more potent and selective DPP-IV inhibitors based on the structure of 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid. Another potential direction is the investigation of 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid's effects on other physiological processes beyond glucose metabolism and insulin secretion. Additionally, 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid's potential neuroprotective effects warrant further investigation in animal models of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid involves a multi-step process that begins with the reaction of 2-pyridinecarboxylic acid with nitric acid and sulfuric acid to form 3-nitro-2-pyridinyl nitrate. This intermediate is then reduced with sodium borohydride to yield 3-nitro-2-pyridinylmethanol, which is subsequently reacted with piperidine-2-carboxylic acid to form 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid.
Applications De Recherche Scientifique
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid has been studied for its potential applications in a variety of scientific research fields, including diabetes, cancer, and neurodegenerative diseases. As an inhibitor of DPP-IV, 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid has been investigated for its potential anti-cancer properties, as DPP-IV has been implicated in the proliferation and migration of cancer cells. 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid has also been studied for its potential neuroprotective effects, as DPP-IV has been shown to play a role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid |
|---|---|
Formule moléculaire |
C11H13N3O4 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
1-(3-nitropyridin-2-yl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13N3O4/c15-11(16)9-4-1-2-7-13(9)10-8(14(17)18)5-3-6-12-10/h3,5-6,9H,1-2,4,7H2,(H,15,16) |
Clé InChI |
LEFPKMYHXKKXMH-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-] |
SMILES canonique |
C1CCN(C(C1)C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239746.png)

![2-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B239752.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B239754.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B239755.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239756.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B239757.png)
![2-(3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239760.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B239761.png)
![N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B239764.png)
![N-{4-[(3-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B239766.png)


